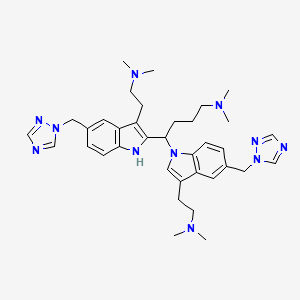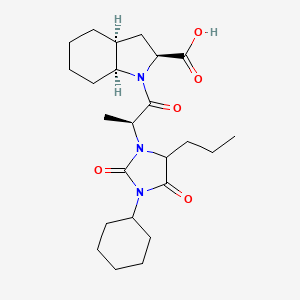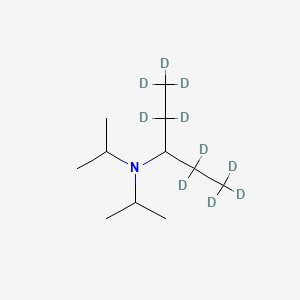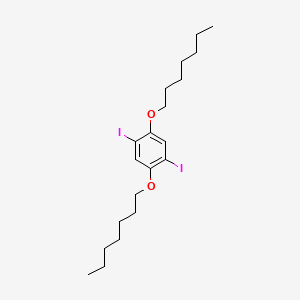![molecular formula C12H15BrO5 B584526 4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester CAS No. 1415393-66-6](/img/structure/B584526.png)
4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester is a chemical compound with the molecular formula C11H13BrO5. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom at the 4-position and a methoxyethoxy group at the 3-position. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester typically involves the following steps:
Bromination: The starting material, 3-[(2-methoxyethoxy)methoxy]benzoic acid, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acid methyl esters.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology: As a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethoxy group play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 4-bromo-3-methoxybenzoate
Uniqueness
4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO5/c1-15-5-6-17-8-18-11-7-9(12(14)16-2)3-4-10(11)13/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMADSODFKMEPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)

![1,2,8-Indolizinetriol,5-ethoxyoctahydro-,[1S-(1alpha,2alpha,5alpha,8bta,8abta)]-(9CI)](/img/new.no-structure.jpg)

![sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide](/img/structure/B584457.png)
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)





